[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound primarily recognized for its potential applications in medicinal chemistry. It features a unique molecular structure that includes a piperidine ring, which is commonly associated with various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester generally involves a series of strategic steps:
Formation of 2-Amino-propionyl Chloride: : Starting with 2-Amino-propionic acid, conversion to its acid chloride is achieved using thionyl chloride or oxalyl chloride.
Piperidine Derivation: : The acid chloride is then reacted with a protected form of piperidine under controlled temperatures to avoid side reactions.
Carbamoylation: : Finally, the product undergoes carbamoylation using tert-butyl isocyanate to yield the final ester compound.
Industrial Production Methods
Industrial production often leverages catalytic processes to increase yield and purity. Automated continuous-flow reactors are employed to streamline the synthesis and ensure consistent product quality. Efficient control of reaction parameters such as temperature, pH, and reactant concentration is crucial to optimize the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically employing agents like hydrogen peroxide or ozone, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can selectively reduce the carbonyl groups present in the molecule.
Substitution: : Nucleophilic substitution reactions, especially at the piperidine ring, can occur under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, ozone
Reducing Agents: : Lithium aluminum hydride
Substitution Conditions: : Basic conditions using reagents like sodium hydroxide or potassium carbonate
Major Products
Oxidation: : Oxidized piperidine derivatives
Reduction: : Reduced forms of the ester compound, potentially affecting the carbamate group
Substitution: : Modified piperidine compounds, retaining the core structure
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules, aiding in the study of reaction mechanisms and the development of novel chemical entities.
Biology
Researchers exploit its structure to understand its interaction with biological molecules, especially proteins. It serves as a probe in bioconjugation studies to elucidate protein-ligand binding mechanisms.
Medicine
The compound has shown promise in preliminary studies as a potential therapeutic agent due to its structural similarity to various pharmacologically active molecules. It is investigated for its possible roles in drug development, particularly in targeting neurological and metabolic disorders.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex compounds, especially in the pharmaceutical and agricultural sectors.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The piperidine ring plays a crucial role in binding to active sites, while the carbamate ester group may undergo hydrolysis to release active species. These interactions can modulate biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Unique Features
What sets [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester apart is its precise functional groups that confer unique chemical reactivity and biological activity.
Similar Compounds
[1-((R)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester: : This enantiomer features a different spatial configuration but shares similar reactivity.
N-(tert-Butyloxycarbonyl)-piperidine-2-carboxylic acid: : Lacks the amino-propionyl moiety, affecting its reactivity and biological interactions.
Piperidin-2-ylmethyl-carbamic acid ethyl ester: : Lacks the amino-propionyl and tert-butyl ester, altering its overall activity profile.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(15(21)22-16(3,4)5)11-13-9-7-8-10-19(13)14(20)12(2)17/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGWFNUTVXPUTA-UEWDXFNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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